2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
CAS No.: 303105-77-3
Cat. No.: VC15661538
Molecular Formula: C17H15N3OS2
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide - 303105-77-3](/images/structure/VC15661538.png)
Specification
CAS No. | 303105-77-3 |
---|---|
Molecular Formula | C17H15N3OS2 |
Molecular Weight | 341.5 g/mol |
IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
Standard InChI | InChI=1S/C17H15N3OS2/c1-12-5-4-6-13(9-12)10-18-20-16(21)11-22-17-19-14-7-2-3-8-15(14)23-17/h2-10H,11H2,1H3,(H,20,21)/b18-10+ |
Standard InChI Key | SQPHFICAWWGEPY-VCHYOVAHSA-N |
Isomeric SMILES | CC1=CC(=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES | CC1=CC(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Introduction
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides and benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of benzothiazole and hydrazide functional groups in this molecule suggests potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. These reactions often start with benzothiazole derivatives and involve the formation of hydrazones. Techniques like Thin Layer Chromatography (TLC) are used to monitor the reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the purity and structure of the final product.
Biological Activity
Compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide have shown significant biological activities. For instance, benzothiazole derivatives are known for their antimicrobial and anticancer properties. Studies on related compounds have demonstrated activity against various cancer cell lines, suggesting potential therapeutic applications .
Potential Applications
Given its structural features and the biological activities associated with similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide may have applications in:
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Medicinal Chemistry: As a potential anticancer or antimicrobial agent.
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Organic Synthesis: As a building block for more complex molecules due to its reactive functional groups.
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